molecular formula C4H10Cl2F2N2 B1430500 3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride CAS No. 1485426-69-4

3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride

Cat. No. B1430500
CAS RN: 1485426-69-4
M. Wt: 195.04 g/mol
InChI Key: XSHDCGANRTVZFQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride, also known as DFCP, is an organic compound with a unique structure and properties. It is a cyclic compound with two nitrogen atoms, two chlorine atoms, and one difluoromethyl group. It has been used in various scientific applications, such as in the synthesis of organic compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Intramolecular Amination and Cycloaddition

Research shows that cyclopropane derivatives can undergo intramolecular amination and cycloaddition reactions. For example, bis(trichloroacetimidoyloxymethyl)cyclopropanes provide intramolecular amination products of intermediate cyclobutyl or cyclopropylmethyl carbenium ion, leading to the exclusive formation of trans-cyclobutane derivatives, which can be further transformed into N-Boc-protected cyclobutane-based amino alcohols with high yields (M. Skvorcova, L. Grigorjeva, & A. Jirgensons, 2017). Additionally, the enantioselective [3+2] cycloaddition of vinyl cyclopropane with nitroalkenes, catalyzed by palladium(0) with a chiral bis(tert-amine) ligand, has been developed, yielding products with good diastereoselectivities and excellent enantioselectivities (Feng Wei, Chuan‐Li Ren, Dong Wang, & Li Liu, 2015).

Ring-opening and Dichlorination

Donor-acceptor cyclopropanes reacted with iodobenzene dichloride afford ring-opened products bearing chlorine atoms in the 1- and 3-positions adjacent to the donor and acceptor groups, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (L. K. B. Garve, Philip Barkawitz, P. Jones, & D. Werz, 2014).

Solvent-controlled Synthesis

A study highlights the solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a cycloaddition reaction, demonstrating the impact of solvent choice on the outcome of cyclopropane-related syntheses (Zhihong Ma, Yupian Deng, Jingjing He, & S. Cao, 2022).

properties

IUPAC Name

[2-azaniumyl-3-(difluoromethyl)cyclopropyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2N2.2ClH/c5-4(6)1-2(7)3(1)8;;/h1-4H,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHDCGANRTVZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1[NH3+])[NH3+])C(F)F.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride
Reactant of Route 2
3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride
Reactant of Route 3
Reactant of Route 3
3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride
Reactant of Route 4
3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride
Reactant of Route 5
3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride
Reactant of Route 6
3-(Difluoromethyl)cyclopropane-1,2-bis(aminium) dichloride

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